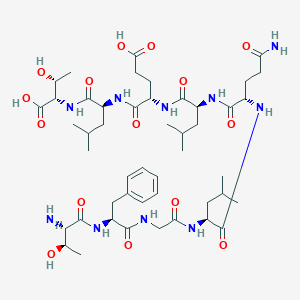
6-Bromo-2,3,4-trifluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Bromo-2,3,4-trifluoroaniline and its derivatives often involves the Buchwald–Hartwig amination, a method that allows for the construction of C-N bonds efficiently. For example, derivatives of 6-bromo-2,3,4-trifluoroaniline have been synthesized with yields ranging from 60–88%, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines through a Buchwald–Hartwig amination process (Bonacorso et al., 2018).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
6-Bromo-2,3,4-trifluoroaniline serves as a pivotal compound in organic synthesis, particularly in the formation of complex molecules. Its utility is showcased in the stereoselective formation of highly substituted CF3-dihydropyrans, highlighting its role as a versatile building block. The process involves the enantioselective dienamine-mediated formation from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones, showcasing its potential in creating highly substituted compounds useful in pharmaceuticals and agrochemicals (Donslund et al., 2015).
Material Science and Dye Synthesis
In material science, 6-Bromo-2,3,4-trifluoroaniline derivatives are critical for synthesizing advanced materials, such as dyes. A study described the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole in a modular microreaction system, which is essential in producing black fluorane dye used in thermal papers. This research underscores the importance of 6-Bromo-2,3,4-trifluoroaniline derivatives in manufacturing pressure-sensitive dyes, highlighting its application beyond basic chemical synthesis into functional materials production (Xie et al., 2020).
Photocatalytic Applications
The compound's versatility extends to photocatalytic applications, where its derivatives facilitate the synthesis of novel organic molecules. A study on the photocatalytic reaction of N-Aryl Amino Acids and 2-Bromo-3,3,3-trifluoropropene highlights the innovative use of 6-Bromo-2,3,4-trifluoroaniline derivatives in creating complex molecules through photocatalytic processes. This research opens new avenues for synthesizing pharmacologically relevant compounds, demonstrating the broad utility of 6-Bromo-2,3,4-trifluoroaniline in advanced chemical synthesis techniques (Zeng et al., 2022).
Fluorinated Heterocycles Construction
Furthermore, 6-Bromo-2,3,4-trifluoroaniline derivatives are instrumental in constructing fluorinated heterocycles, which are crucial in developing new pharmaceuticals and agrochemicals. The synthesis and application of 2-Aryl-6-Polyfluoroalkyl-4-Pyrones for constructing biologically important CF3-bearing azaheterocycles underscore the compound's significance in creating fluorinated molecules with potential biological activity (Usachev et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2,3,4-trifluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNEERVRJOBPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350792 |
Source


|
| Record name | 6-bromo-2,3,4-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3,4-trifluoroaniline | |
CAS RN |
122375-82-0 |
Source


|
| Record name | 6-Bromo-2,3,4-trifluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122375-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-2,3,4-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)



![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)